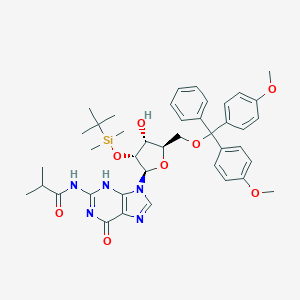

5'-O-DMT-2'-O-iBu-N-Bz-Guanosine

説明

特性

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-34(54-55(8,9)40(3,4)5)33(47)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCNKJFOIJGYRG-CJEGOSRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H51N5O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472584 | |

| Record name | 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81279-39-2 | |

| Record name | 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Foundation: Protected Nucleosides As Synthetic Building Blocks

The chemical synthesis of DNA and RNA is a stepwise process that occurs in the 3' to 5' direction, which is the opposite of biological synthesis. wikipedia.org This is most commonly achieved using the phosphoramidite (B1245037) method on a solid support. researchgate.netwikipedia.org To ensure the highly specific and sequential addition of nucleotides, the reactive functional groups of the nucleoside monomers must be temporarily masked or "protected." umich.edu These protecting groups prevent unwanted side reactions during the synthesis cycle. umich.edu

A Trifecta of Protection: the Rationale for 5 , 2 , and N2 Shielding in Guanosine

The structure of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine features three distinct protecting groups, each serving a crucial and specific purpose in the context of oligoribonucleotide synthesis.

| Functional Group Protected | Protecting Group | Abbreviation | Purpose |

| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Controls the stepwise addition of nucleotides. biotage.com |

| 2'-Hydroxyl | Isobutyryl | iBu | Prevents unwanted reactions and cleavage of the RNA backbone. atdbio.com |

| N2-Exocyclic Amine | Benzoyl | Bz | Prevents side reactions on the guanine (B1146940) base. rsc.orgharvard.edu |

The 5'-O-Dimethoxytrityl (DMT) group is a bulky, acid-labile group that protects the 5'-hydroxyl function of the ribose sugar. biotage.comresearchgate.net Its primary role is to act as a gatekeeper, preventing the nucleoside from reacting until it is the appropriate time in the synthesis cycle. biotage.comsigmaaldrich.com The DMT group is removed at the beginning of each coupling cycle by treatment with a mild acid, which frees the 5'-hydroxyl group to react with the incoming phosphoramidite (B1245037) monomer. rsc.org The vibrant orange color of the released DMT cation also serves as a convenient real-time indicator of the coupling efficiency. umich.edu

The 2'-O-isobutyryl (iBu) group is essential for RNA synthesis due to the presence of the 2'-hydroxyl group in ribonucleosides, a feature that distinguishes them from deoxyribonucleosides. idtdna.com This hydroxyl group is highly reactive and, if left unprotected, can lead to a number of undesirable side reactions, including the cleavage of the growing RNA strand under the basic conditions used during synthesis. idtdna.com The isobutyryl group, an acyl-type protecting group, effectively shields this reactive site throughout the synthesis process. rsc.org

The N2-benzoyl (Bz) group protects the exocyclic amino group of the guanine base. rsc.orgharvard.edu Like other exocyclic amino groups on adenine (B156593) and cytosine, the one on guanine is nucleophilic and can participate in unwanted side reactions with the activated phosphoramidite monomers or other reagents used during synthesis. harvard.edu The benzoyl group is a standard protecting group for this position and is stable throughout the synthesis until it is removed during the final deprotection step. rsc.org

The Evolution of a Strategy: Multipurpose Protecting Groups in Nucleic Acid Synthesis

Strategies for Regioselective Functionalization of Guanosine (B1672433)

Guanosine possesses several reactive sites: the 5' and 3' primary and secondary hydroxyl groups on the ribose sugar, the 2' secondary hydroxyl group, and the exocyclic N2-amino group on the guanine (B1146940) base. Differentiating between these sites to achieve a specific modification pattern is a significant chemical challenge. umich.edu The synthesis of this compound is a prime example of regioselective functionalization, where each group is installed at its designated position without interfering with other reactive sites. This control is paramount for producing a pure, isomerically-defined final product.

The successful synthesis of complex molecules like modified nucleosides hinges on the concept of orthogonal protection. fiveable.me This strategy employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and reaction of one functional group while others remain shielded. nih.govorganic-chemistry.org In the context of guanosine synthesis, this means that the protecting groups for the 5'-hydroxyl, 2'-hydroxyl, and N2-amino functions must be compatible with each other and removable in a specific sequence. nih.gov

For the target molecule, the protection scheme is as follows:

5'-Hydroxyl: Protected with the acid-labile dimethoxytrityl (DMT) group.

N2-Amino: Protected with the base-labile benzoyl (Bz) group.

2'-Hydroxyl: Derivatized with the base-labile isobutyryl (iBu) group.

3'-Hydroxyl: This position is left free for the final phosphitylation step.

This selection allows the DMT group to be removed under mild acidic conditions during automated oligonucleotide synthesis to elongate the RNA chain, while the Bz and iBu groups remain intact. These base-labile groups are then removed in the final deprotection step after the synthesis is complete. The use of such a scheme prevents unwanted side reactions and ensures the integrity of the growing oligonucleotide chain. sigmaaldrich.com

| Functional Group | Protecting Group | Abbreviation | Cleavage Condition | Purpose |

|---|---|---|---|---|

| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Mild Acid (e.g., Trichloroacetic acid) | Allows for iterative 5'-deprotection during solid-phase synthesis. |

| N2-Exocyclic Amino | Benzoyl | Bz | Base (e.g., Ammonium hydroxide) | Prevents side reactions at the nucleobase during synthesis. |

| 2'-Hydroxyl | Isobutyryl | iBu | Base (e.g., Ammonium hydroxide) | Provides desired modification and protects the 2'-OH. |

The first step in the functionalization of guanosine is typically the protection of the primary 5'-hydroxyl group. This is due to its higher reactivity compared to the secondary 2'- and 3'-hydroxyls. The dimethoxytrityl (DMT) group is the standard choice for this role in oligonucleotide synthesis. The reaction involves treating the starting N2-benzoyl-guanosine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in an anhydrous pyridine (B92270) solution. nih.govresearchgate.net The pyridine acts as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction. The bulky nature of the DMT group ensures high selectivity for the less sterically hindered 5'-hydroxyl position. After the reaction is complete, the product, 5'-O-DMT-N2-Bz-Guanosine, is typically purified by silica (B1680970) gel chromatography.

Selectively acylating the 2'-hydroxyl group in the presence of the 3'-hydroxyl is a more complex task. A common and effective method is the transient protection of the 3'- and 5'-hydroxyl groups, followed by acylation and deprotection. However, more direct methods have been developed. One such approach involves the use of specific reagents and conditions that favor acylation at the 2'-position. For the synthesis of the target molecule, after protection of the 5'-position with DMT, the 2'- and 3'-hydroxyls are available for reaction. The derivatization can be achieved using isobutyric anhydride (B1165640) or isobutyryl chloride in the presence of a base. The regioselectivity for the 2'-position can be influenced by various factors, including solvent, temperature, and the specific catalyst used. In some methodologies, a temporary silyl (B83357) protecting group is placed on the 2'-hydroxyl, which is later removed, but for direct acylation, careful control of reaction conditions is key to maximizing the yield of the desired 2'-O-isobutyryl isomer over the 3'-O-isobutyryl byproduct.

To prevent the exocyclic amino group of the guanine base from participating in unwanted side reactions during oligonucleotide synthesis, it must be protected. The benzoyl (Bz) group is a common acyl-type protecting group used for this purpose. The benzoylation is typically performed early in the synthetic sequence, often on guanosine itself before the introduction of the DMT group. A standard procedure involves the use of a transient protection method where all hydroxyl groups are temporarily silylated using a reagent like trimethylsilyl (B98337) chloride (TMS-Cl). This makes the nucleoside soluble in organic solvents and activates the N2-amino group for acylation. Benzoyl chloride is then added, which selectively reacts with the amino group. The final step is the removal of the silyl groups by the addition of water or an alcohol, yielding N2-benzoyl-guanosine. This material then proceeds to the 5'-O-DMT protection step. csic.es

Synthesis of the Phosphoramidite Derivative of this compound

The final stage in preparing the modified guanosine building block for automated DNA/RNA synthesis is the introduction of a phosphoramidite moiety at the 3'-hydroxyl position. This reactive phosphorus(III) group is essential for the formation of the internucleotide phosphodiester linkage during the coupling step of solid-phase synthesis.

With the 5'-hydroxyl, 2'-hydroxyl, and N2-amino groups appropriately protected, the remaining free 3'-hydroxyl group of this compound can be phosphitylated. The most common method for this transformation is reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, more frequently, with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. nih.govoup.com The reaction is carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) or acetonitrile, and is catalyzed by a weak acid activator. oup.com Activators like 1H-tetrazole or the less acidic and often more efficient 4,5-dicyanoimidazole (B129182) (DCI) are commonly used. oup.com These activators protonate one of the diisopropylamino groups of the phosphitylating reagent, making it susceptible to nucleophilic attack by the 3'-hydroxyl of the protected nucleoside. The resulting product is the desired this compound-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite. This final compound is purified under anhydrous conditions, typically by precipitation or flash chromatography, and stored carefully to prevent degradation before its use in an oligonucleotide synthesizer.

| Step | Key Reagent | Purpose |

|---|---|---|

| Phosphitylation | 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | Introduces the reactive phosphoramidite group at the 3'-OH position. |

| Activation | 4,5-Dicyanoimidazole (DCI) or 1H-Tetrazole | Catalyzes the phosphitylation reaction. oup.com |

| Solvent | Anhydrous Acetonitrile or Dichloromethane | Provides a non-reactive medium for the moisture-sensitive reaction. |

Kinetics and Mechanism of 5'-O-DMT Deprotection in Solid-Phase Synthesis

The 5'-O-DMT group is a cornerstone of solid-phase oligonucleotide synthesis, serving to protect the 5'-hydroxyl group during the phosphoramidite coupling step. Its removal, or deprotection, is the initial step in each synthesis cycle, allowing for the subsequent addition of the next nucleotide. nih.gov

This deprotection is an acid-catalyzed reaction. Protic acids, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) dissolved in an inert solvent like dichloromethane, are used to cleave the ether linkage. researchgate.net The mechanism involves the protonation of the ether oxygen, followed by the departure of the stable and brightly colored dimethoxytrityl carbocation (DMT+). nih.gov The intense orange color of the DMT+ cation, which absorbs light at approximately 495 nm, provides a real-time quantitative measure of the coupling efficiency of the preceding cycle. nih.gov

Table 1: Comparison of Common Detritylation Reagents

| Reagent | Typical Concentration | Characteristics | Advantages | Disadvantages |

|---|---|---|---|---|

| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | Strong acid (pKa ≈ 0.7) | Very fast and efficient deprotection. | Higher risk of depurination, especially for sensitive sequences. researchgate.net |

| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | Weaker acid (pKa ≈ 1.5) | Lower risk of depurination. researchgate.net | Slower reaction time compared to TCA. yale.edu |

This table is interactive. You can sort and filter the data.

Reactivity Profile and Cleavage Characteristics of the N2-Benzoyl Protecting Group

The exocyclic amino group of guanine must be protected to prevent side reactions during phosphoramidite activation and coupling. The benzoyl (Bz) group is a common choice for this purpose, known for its high stability. oup.com

The Bz group is robust and stable to the conditions of the solid-phase synthesis cycle, including repeated exposure to acid for detritylation. researchgate.net However, this stability necessitates relatively harsh conditions for its removal during the final deprotection step. Complete cleavage of the N2-benzoyl group from guanine typically requires extended incubation with concentrated basic solutions at elevated temperatures. oup.com For example, treatment with a mixture of concentrated aqueous ammonia (B1221849) and ethanol (B145695) (3:1) at 55-65°C for several hours is a standard procedure. oup.com

The lability of the N2-benzoyl group is significantly lower than other common acyl protecting groups used for nucleobases.

Table 2: Relative Deprotection Times for N-Acyl Protecting Groups on Guanosine

| Protecting Group | Reagent | Temperature | Deprotection Time |

|---|---|---|---|

| N2-Benzoyl (Bz) | Conc. Ammonia | 55°C | >16 hours |

| N2-Isobutyryl (iBu) | Conc. Ammonia | 55°C | ~6-8 hours |

This table is interactive. You can sort and filter the data. Data is compiled from multiple sources for comparison purposes. oup.comresearchgate.net

Compatibility with Standard Solid-Phase Oligoribonucleotide Synthesis Cycles

High coupling efficiency at every step is paramount for the synthesis of full-length oligonucleotides. acs.org The phosphoramidite of this compound must react efficiently with the free 5'-hydroxyl of the growing RNA chain. The presence of a bulky protecting group at the 2'-position can exert steric hindrance, potentially slowing down the coupling reaction and reducing its efficiency. atdbio.com While 2'-O-silyl groups like TBDMS are known to have this effect, 2'-O-acyl groups like isobutyryl are generally smaller. However, the combination of protecting groups on the guanosine derivative requires careful optimization of coupling times and activator choice (e.g., 5-ethylthio-1H-tetrazole) to achieve high iterative yields, ideally above 98-99%. acs.orgumich.edu

Following the coupling step, any unreacted 5'-hydroxyl groups are permanently blocked in a "capping" step to prevent the formation of deletion mutants in subsequent cycles. This is typically achieved using a mixture of acetic anhydride and N-methylimidazole. The N2-benzoyl and 2'-O-isobutyryl protecting groups are stable under these conditions. glenresearch.com

The subsequent oxidation step converts the unstable phosphite (B83602) triester linkage into a more stable pentavalent phosphate (B84403) triester, typically using an aqueous solution of iodine. The protecting groups on the guanosine monomer are fully compatible with this standard oxidation chemistry. umich.edu

The final stage of RNA synthesis involves a multi-step deprotection process to remove all protecting groups and cleave the oligonucleotide from the solid support. nih.gov

Cleavage and Base/Phosphate Deprotection: The process is initiated by treating the solid support with a basic solution. A mixture of concentrated aqueous ammonia and ethanol (e.g., 3:1 v/v) or aqueous methylamine (B109427) (MA) is commonly used. oup.comumich.edu This treatment serves three purposes simultaneously: it cleaves the succinyl linker, releasing the RNA from the solid support; it removes the β-cyanoethyl protecting groups from the phosphate backbone; and it removes the base-labile protecting groups from the nucleobases. Given the high stability of the N2-benzoyl group, this step often requires heating at 55-65°C for several hours to ensure complete removal. oup.com The 2'-O-isobutyryl group is also removed under these conditions.

After these steps, the crude RNA oligonucleotide is purified, typically by HPLC or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product. glenresearch.com

Compound List

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name | Abbreviation | Role/Function |

|---|---|---|

| This compound | - | Subject Ribonucleoside Monomer |

| 4,4'-Dimethoxytrityl | DMT | 5'-Hydroxyl Protecting Group |

| Isobutyryl | iBu | 2'-Hydroxyl & N2-Amino Protecting Group |

| Benzoyl | Bz | N2-Amino Protecting Group |

| Trichloroacetic Acid | TCA | Detritylation Reagent |

| Dichloroacetic Acid | DCA | Detritylation Reagent |

| Difluoroacetic Acid | DFA | Detritylation Reagent |

| Dichloromethane | DCM | Solvent |

| tert-Butyldimethylsilyl | TBDMS | 2'-Hydroxyl Protecting Group |

| Acetic Anhydride | - | Capping Reagent |

| N-Methylimidazole | NMI | Capping Reagent |

| β-Cyanoethyl | - | Phosphate Protecting Group |

| Aqueous Ammonia | - | Deprotection Reagent |

| Methylamine | MA | Deprotection Reagent |

| Tetrabutylammonium Fluoride | TBAF | Desilylation Reagent |

| Triethylamine trihydrofluoride | TEA·3HF | Desilylation Reagent |

| 5-Ethylthio-1H-tetrazole | ETT | Coupling Activator |

Applications and Advanced Research Utilizing 5 O Dmt 2 O Ibu N Bz Guanosine

Role in the Chemical Synthesis of Biologically Active RNA Oligonucleotides

The ability to chemically synthesize RNA is fundamental to studying its diverse biological roles. The use of 2'-O-TBDMS protected phosphoramidites, including the N2-isobutyryl guanosine (B1672433) derivative, is a well-established and robust method for these applications. nih.govnih.gov

Solid-phase synthesis using phosphoramidite (B1245037) chemistry allows for the routine construction of specific RNA sequences. The 5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-guanosine phosphoramidite is a standard component in this process, enabling the introduction of guanosine residues at any desired position within the growing RNA chain. wikipedia.orgpolyorginc.com This method is highly efficient, with coupling yields often exceeding 98-99%, which is critical for the synthesis of long and pure oligonucleotides. nih.gov

This capability is particularly important for the synthesis of ribozymes, which are RNA molecules that can catalyze specific biochemical reactions. The function of a ribozyme is dictated by its precise three-dimensional structure, which in turn depends on its sequence. Chemical synthesis allows researchers to create ribozymes with specific sequences to study their catalytic mechanisms or to design novel ribozymes with enhanced stability or activity. researchgate.net For example, modified hammerhead ribozymes have been synthesized using 2'-modified monomers to improve their stability against degradation by nucleases while retaining catalytic activity.

Understanding the structure and dynamics of RNA is key to deciphering its function. 5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-guanosine is instrumental in producing RNA molecules tailored for sophisticated biophysical analyses, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org While enzymatic methods exist, solid-phase chemical synthesis offers the unique advantage of incorporating site-specific isotopic labels. rsc.orgnih.gov By using a labeled version of the guanosine phosphoramidite (e.g., containing ¹³C or ¹⁵N), researchers can generate RNAs where specific atoms are "visible" to NMR, greatly simplifying complex spectra and allowing for detailed studies of RNA structure, dynamics, and interactions with other molecules. rsc.orgsemanticscholar.org

Furthermore, this synthetic approach is used to create RNA substrates for biochemical assays. For instance, modified oligonucleotides are synthesized to probe the mechanisms of RNA-processing enzymes and ribozymes. oup.comnih.gov By incorporating specific modifications near the active site, scientists can investigate the roles of individual functional groups in catalysis.

Engineering of Chimeric Nucleic Acid Constructs

The principles of phosphoramidite chemistry extend beyond the synthesis of natural RNA, enabling the creation of artificial nucleic acid structures with novel properties.

DNA/RNA hybrids are chimeric molecules containing both deoxyribonucleotide and ribonucleotide units. These constructs are vital tools for studying biological processes such as the reverse transcription of retroviruses and the action of RNase H. The compatibility of 5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-guanosine phosphoramidite with standard DNA synthesis cycles allows for its seamless incorporation into chimeric DNA/RNA strands. nih.govnih.gov This enables the precise placement of ribonucleotides within a DNA sequence, which can act as specific recognition sites for enzymes or as triggers for particular biological pathways. nih.gov

Xeno-Nucleic Acids (XNAs) are a more radical class of synthetic polymers where the deoxyribose or ribose sugar of the backbone is replaced with an alternative chemical structure. wikipedia.org While XNA monomers themselves are different, their assembly into polymers often relies on the same foundational phosphoramidite chemistry. oup.com The robust and well-understood nature of standard protecting groups, such as the N2-isobutyryl group on guanine (B1146940), provides a reliable platform from which these more exotic nucleic acid analogs can be developed.

Contributions to Chemical Biology and Advanced Tool Development

The flexibility of solid-phase synthesis allows for the creation of RNA molecules equipped with special chemical handles or probes, transforming them into advanced tools for chemical biology.

By starting with a protected guanosine scaffold, chemists can synthesize a variety of analogs designed to probe nucleic acid structure and function. One powerful application is the creation of cross-linkable oligonucleotides. For example, procedures have been developed to synthesize guanosine phosphoramidites that carry a thioalkyl tether at the N2 position. nih.govnih.gov Once incorporated into an RNA or DNA strand, this tether can form a disulfide bond with a nearby protein or another nucleic acid, providing valuable distance constraints for structural studies.

Another key area is the synthesis of "caged" nucleotides. These are analogs where a functional group is temporarily blocked by a photolabile protecting group. Following incorporation into an RNA molecule, the function can be restored at a specific time and place by exposure to UV light. Syntheses of photocaged guanosine phosphoramidites have been reported, enabling researchers to control and study complex biological processes like ribozyme catalysis with high temporal resolution. nih.gov

Exploration of Structure-Activity Relationships in RNA Mimics

The study of structure-activity relationships (SAR) is fundamental to understanding how the chemical composition of a molecule dictates its biological function. In the context of RNA, this involves systematically altering the structure of an RNA molecule and observing the resulting changes in its activity, such as its catalytic efficiency, ability to bind to proteins, or therapeutic potential. nih.govdntb.gov.ua The use of synthetic nucleoside analogs like 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine is central to this exploration, enabling the creation of RNA mimics with precisely placed modifications.

Chemical modifications are essential for developing RNA therapeutics, as they can enhance stability and influence potency and selectivity. nih.gov Modifications to the ribose sugar, the nucleobase, or the phosphate (B84403) backbone can significantly impact the structure and function of the resulting RNA mimic. For instance, 2'-O-methylation, a modification related to the 2'-O-isobutyryl group, is known to stabilize the A-form helical structure of RNA and can influence protein binding and translation processes. nih.govnih.gov By incorporating modified guanosine units, researchers can probe the functional consequences of these changes.

A key area of investigation is how modifications affect the folding of RNA into complex three-dimensional structures, which is often crucial for its function. For example, specific modifications can stabilize non-canonical structures like G-quadruplexes, which are guanine-rich sequences that form stacked four-base units and are implicated in regulating gene expression. wikipedia.org Furthermore, the introduction of modified nucleosides can alter the interactions between RNA and RNA-binding proteins, which is a primary mechanism through which RNA modifications exert their cellular functions. nih.govbiorxiv.org

Research has shown that even subtle changes can have profound effects. In studies of miRNA mimics, different chemical modification patterns were tested to assess their impact on the regulation of target messenger RNAs (mRNAs). nih.gov The results indicated that the type and placement of modifications significantly affected the potency and selectivity of the miRNA mimics. nih.govdntb.gov.ua This underscores the importance of using well-defined building blocks like this compound to systematically build and test different RNA designs to establish clear SAR profiles.

Table 1: Impact of Guanosine Modifications on RNA Properties

| Modification Type | Effect on RNA Structure | Functional Consequence | Research Context |

|---|---|---|---|

| 2'-O-Alkyl (e.g., Methyl, Isobutyryl) | Stabilizes C3'-endo ribose conformation (A-form helix). nih.gov | Increases thermal stability of duplexes; can modulate protein binding and resistance to nucleases. nih.govnih.gov | Therapeutic oligonucleotides, structural biology. |

| Base Modification (e.g., at C8-position) | Can alter hydrogen bonding patterns and local conformation. acs.org | May enhance or disrupt binding to specific proteins (e.g., eIF4E); can affect translation efficiency. acs.org | mRNA cap analogs, probing protein-RNA interactions. |

| Backbone Modification (e.g., Phosphorothioate) | Increases resistance to nuclease degradation. | Can reduce mimic potency if overused, but generally increases in vivo stability. nih.gov | Antisense oligonucleotides, siRNA, miRNA mimics. |

Preparation of Nucleoside Analogs for Site-Specific Derivatization Studies

Site-specific derivatization is a powerful technique used to label RNA molecules at precise locations with probes such as fluorescent dyes, cross-linking agents, or spin labels. This allows for detailed studies of RNA structure, dynamics, and interactions. researchgate.netresearchgate.net Protected nucleosides like this compound are not only incorporated directly into RNA sequences but also serve as versatile starting materials for the synthesis of other, more complex nucleoside analogs designed for these specific applications.

The general strategy involves synthesizing a phosphoramidite version of the protected nucleoside, which can then be used in automated solid-phase oligonucleotide synthesis. nih.govnih.gov To create analogs for derivatization, the core nucleoside is chemically altered before being converted into a phosphoramidite. For example, a linker arm with a reactive functional group (like an amine) can be attached to the guanine base. researchgate.netnih.gov This functionalized monomer is then incorporated into an RNA sequence during synthesis. After the full RNA molecule is assembled and deprotected, the reactive group on the specifically placed analog is available for conjugation with a desired label. researchgate.net

This post-synthetic modification approach is highly valuable because it allows for the introduction of a wide variety of chemical groups that might not be compatible with the conditions of oligonucleotide synthesis. researchgate.netnih.gov For instance, researchers have developed methods to incorporate guanosine derivatives with thioalkyl tethers, which can be used for cross-linking studies to map RNA-protein interfaces. researchgate.netnih.gov Similarly, other analogs are designed to react with fluorescent dyes for use in Fluorescence Resonance Energy Transfer (FRET) experiments to measure distances within a folded RNA molecule. researchgate.net

The synthesis of these precursor analogs often involves multiple steps. For example, to create a guanosine analog with a tether at the N2 position, a starting material like 2-fluoro-inosine is often used, which is itself a guanosine analog. The N2 position is then modified through nucleophilic substitution before the sugar hydroxyls and the phosphoramidite moiety are added. nih.gov The isobutyryl group in the parent compound is an example of a base-labile protecting group that must be carefully considered during the design of synthetic routes for new analogs.

Table 2: Examples of Nucleoside Analogs Prepared for Site-Specific Derivatization

| Precursor Analog | Derivatization Purpose | Labeling Strategy | Application |

|---|---|---|---|

| N2-Amino-linker-Guanosine | Fluorescent Labeling | Post-synthetic conjugation with NHS-ester dyes (e.g., Alexa488, Cy5). researchgate.net | FRET studies, fluorescence microscopy. |

| N2-Thiopropyl-Guanosine | Protein-RNA Cross-linking | Thiol-disulfide exchange or reaction with maleimides. researchgate.netnih.gov | Mapping binding sites of RNA-binding proteins. |

| C8-Bromo-Guanosine | Introduction of various functional groups | Suzuki-Miyaura cross-coupling with boronic acids. acs.org | Creating diverse RNA probes, studying effects of bulky adducts. |

| 6-Thioguanosine | Functional group transfer | Transfers a reactive diketone unit to a target base in another strand. documentsdelivered.com | Site-specific chemical modification of a target RNA. |

Current Challenges and Future Perspectives in Guanosine Nucleoside Chemistry

Addressing Regioisomeric Formation in Guanosine (B1672433) Derivatization

A primary obstacle in the chemical modification of guanosine is achieving regioselectivity. The guanosine molecule presents multiple reactive sites, including the exocyclic amine (N2), the lactam function (O6/N1), and the hydroxyl groups on the ribose sugar (2', 3', and 5'). During the synthesis of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine, the goal is to selectively introduce a dimethoxytrityl (DMT) group at the 5'-hydroxyl, an isobutyryl (iBu) group at the 2'-hydroxyl, and a benzoyl (Bz) group at the N2 position.

Another significant challenge is the potential for side reactions at the guanine (B1146940) base itself. For example, singlet oxygen can react with guanosine to form 8-hydroxyguanosine, and other reactive oxygen species can lead to the formation of other oxidized guanine products. nih.govnih.gov These side products can interfere with subsequent steps in RNA synthesis and impact the integrity of the final oligonucleotide.

Strategies for Enhancing Solubility and Handling of Highly Protected Guanosine Derivatives

Guanosine and its highly protected derivatives, including this compound, are notorious for their poor solubility in many common organic solvents. nih.govcaymanchem.com This low solubility is largely attributed to the strong intermolecular hydrogen bonding capabilities of the guanine base, which can lead to aggregation and the formation of gels. nih.gov This presents significant challenges for purification, characterization, and subsequent chemical transformations, such as the phosphitylation step to create the phosphoramidite (B1245037) building block for oligonucleotide synthesis.

To address these solubility issues, researchers have explored several strategies. One common approach is the use of specialized solvent systems, such as dimethyl sulfoxide (B87167) (DMSO) or mixtures of solvents, to disrupt the intermolecular interactions and enhance solvation. caymanchem.comselleckchem.commedchemexpress.com Another strategy involves the temporary modification of the guanine base to block its hydrogen bonding sites. For instance, the introduction of a labile protecting group at the O6 position can significantly improve solubility.

Furthermore, the physical properties of the isolated compound can impact its ease of handling. Crystalline solids are generally preferred over amorphous powders or oils due to their higher purity and easier handling. Therefore, developing robust crystallization methods for these highly protected guanosine derivatives is an important area of process development. Studies have also shown that forming inclusion complexes with cyclodextrin (B1172386) derivatives can enhance the aqueous solubility of guanosine. nih.gov

Development of More Labile or Universally Applicable Protecting Groups for RNA Synthesis

The protecting groups used in RNA synthesis must be stable throughout the multi-step solid-phase synthesis process but also be removable under mild conditions to avoid degradation of the sensitive RNA product. The protecting groups on this compound—DMT for the 5'-hydroxyl, isobutyryl for the 2'-hydroxyl, and benzoyl for the N2-amino group—represent a conventional strategy. However, the search for improved protecting groups is a continuous effort in the field.

A major focus is the development of more labile protecting groups that can be cleaved under gentler conditions. nih.govnih.gov This is particularly crucial for the synthesis of long RNA molecules or sequences containing sensitive modified bases. The use of base-labile protecting groups for the exocyclic amines, for instance, allows for milder final deprotection steps. nih.govnih.gov For the 2'-hydroxyl group, alternatives to the standard silyl (B83357) ethers are being explored, such as acetal-based protecting groups like the 2-O-triisopropylsilyloxymethyl (TOM) group, which can offer advantages in terms of stability and deprotection kinetics. atdbio.com Another innovative approach involves the use of photolabile or enzymatically cleavable protecting groups, which offer highly specific deprotection strategies.

The concept of "universal" protecting groups, which could be used for all four RNA nucleosides and removed in a single step, is another attractive goal. While true universality is challenging due to the different chemical properties of the nucleobases, researchers are designing protecting group strategies that streamline the deprotection process.

Innovations in Scalable and Cost-Effective Synthesis of Modified RNA Building Blocks

The growing interest in RNA-based therapeutics has created a significant demand for large quantities of high-purity modified RNA building blocks like this compound. youtube.com Consequently, there is a strong drive to develop more scalable and cost-effective synthetic methods. elsevierpure.com

Key areas of innovation include the optimization of synthetic routes to reduce the number of steps, improve yields, and minimize the use of expensive or hazardous reagents. The implementation of continuous flow chemistry is one promising approach that can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Furthermore, the development of robust and efficient purification methods is critical for large-scale production. glenresearch.com Techniques such as continuous chromatography can help to reduce solvent consumption and processing time. The ability to produce these complex molecules in a consistent and high-purity manner is essential for their use in therapeutic applications. youtube.com The synthesis of modified nucleosides, such as those with 2'-O-modifications, is also an active area of research to enhance the properties of RNA-based drugs. nih.govnih.gov

Q & A

Q. What synthetic methodologies are recommended for incorporating 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine into oligonucleotides?

The compound is typically integrated using solid-phase phosphoramidite chemistry. Automated synthesizers (e.g., AKTA Oligopilot) enable stepwise coupling on a solid support (e.g., 5′-O-DMT-2′-O-TBDMS-rGiBu-3′-lcaa PrimerSupport). Key steps include:

- Deprotection : Acidic removal of the 5'-O-DMT group to activate the 5'-OH for coupling.

- Coupling : 2.0 equivalents of the phosphoramidite derivative are recirculated with 0.30 M 5-(benzylthio)-1-H-tetrazole in acetonitrile for 15 minutes to ensure efficient nucleophilic attack .

- Capping and Oxidation : Unreacted sites are acetylated, and the phosphite triester is oxidized to a phosphate triester .

Q. How is the purity of this compound characterized in oligonucleotide synthesis?

Purity is validated using:

- Reverse-Phase HPLC : Monitors DMT removal efficiency and identifies truncated sequences.

- Mass Spectrometry (MS) : Confirms molecular weight and detects side products (e.g., depurination or incomplete deprotection).

- Nuclear Magnetic Resonance (NMR) : Validates structural integrity, particularly the presence of protective groups (DMT, iBu, Bz) .

Q. What role do the protective groups (DMT, iBu, Bz) play in this compound's stability during RNA synthesis?

- 5'-O-DMT : Protects the 5'-hydroxyl during synthesis and provides a UV-detectable handle for monitoring coupling efficiency.

- 2'-O-iBu : Stabilizes the 2'-OH against nucleophilic attack, critical for RNA synthesis fidelity.

- N-Bz : Protects the guanine exocyclic amine from undesired side reactions during phosphoramidite activation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in automated oligonucleotide synthesis?

Optimization strategies include:

- Stoichiometric Adjustments : Increasing phosphoramidite equivalents (up to 3.0×) or extending coupling times (20–30 minutes) to address steric hindrance from the bulky 2'-O-iBu group.

- Activator Selection : Substituting 5-(benzylthio)-1-H-tetrazole with stronger activators (e.g., DCI) to enhance reactivity in challenging sequences.

- Real-Time Monitoring : Tracking DMT trityl release spectrophotometrically (498 nm) to quantify coupling yields .

Q. How should researchers analyze contradictions in reported stability data for the 2'-O-iBu group under acidic or basic conditions?

Contradictions arise from varying reaction environments. To resolve:

- Condition-Specific Stability Assays : Perform kinetic studies (e.g., TLC or LC-MS) to assess 2'-O-iBu hydrolysis rates at different pH levels.

- Comparative Studies : Benchmark against 2'-O-TBDMS or 2'-O-MOE analogs to identify trade-offs between stability and steric effects.

- DFT Calculations : Model the energy barriers for iBu deprotection under specific conditions to predict optimal synthetic pathways .

Q. What novel applications does this compound enable in RNA therapeutics?

The compound’s 2'-O-iBu modification enhances:

- Nuclease Resistance : Critical for siRNA and antisense oligonucleotides targeting mRNA in vivo.

- Thermodynamic Stability : Improves duplex formation in mismatch-prone regions.

- Toxicology Profiles : Reduces off-target immune activation compared to 2'-OH-containing RNAs. Recent studies highlight its use in splice-switching oligonucleotides and RNA aptamers .

Methodological Considerations

Q. What experimental controls are essential when synthesizing oligonucleotides with this compound?

- Negative Controls : Include synthesis runs without the phosphoramidite to detect non-specific coupling.

- Spiking Experiments : Add trace amounts of fluorescently labeled amidites to monitor stepwise elongation.

- Deprotection Validation : Use MALDI-TOF MS post-cleavage to confirm complete removal of Bz and iBu groups .

Q. How can researchers validate the functional impact of 2'-O-iBu modifications in RNA duplexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。